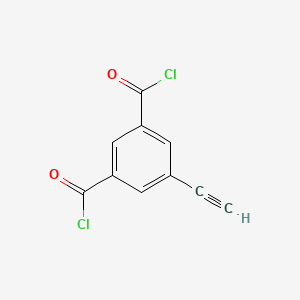
1,3-Benzenedicarbonyl dichloride, 5-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- is an organic compound with the molecular formula C10H4Cl2O2 and a molecular weight of 227.04 g/mol . This compound is characterized by the presence of two carbonyl chloride groups and an ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzenedicarboxylic acid, followed by the introduction of the ethynyl group. The reaction conditions typically include the use of thionyl chloride (SOCl2) as a chlorinating agent and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen chloride (HCl) formed during the reaction.
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used. The reactions are carried out under mild conditions to prevent overreaction.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Substituted alkenes.
Oxidation and Reduction Reactions: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ethynyl group can undergo addition reactions with electrophiles, resulting in the formation of substituted alkenes. These reactions are facilitated by the electronic properties of the benzene ring, which stabilize the intermediates formed during the reactions.
Comparaison Avec Des Composés Similaires
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Similar in structure but with a chlorine atom instead of an ethynyl group. It has different reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-bromo-: Contains a bromine atom instead of an ethynyl group. It exhibits different chemical properties and uses.
1,3-Benzenedicarbonyl dichloride, 5-iodo-: Features an iodine atom in place of the ethynyl group. It has unique reactivity and applications.
The uniqueness of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- lies in the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of chemical products through addition reactions.
Propriétés
Numéro CAS |
393543-05-0 |
|---|---|
Formule moléculaire |
C10H4Cl2O2 |
Poids moléculaire |
227.04 g/mol |
Nom IUPAC |
5-ethynylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C10H4Cl2O2/c1-2-6-3-7(9(11)13)5-8(4-6)10(12)14/h1,3-5H |
Clé InChI |
DHOXKQJKDHODIN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


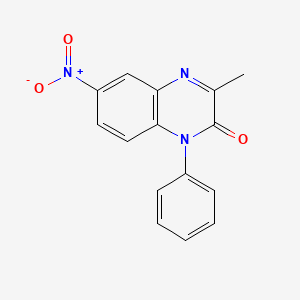
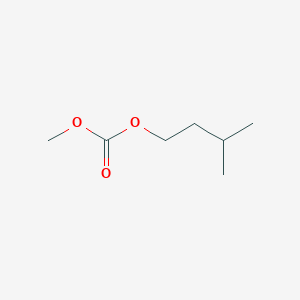

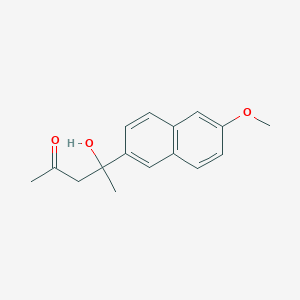

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
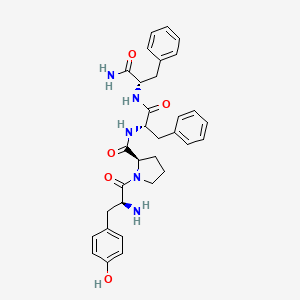

![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
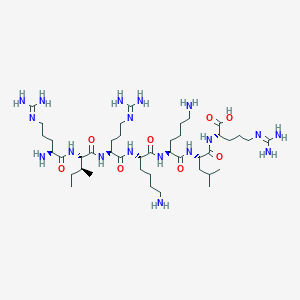
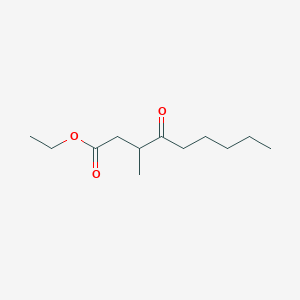
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
